molecular formula C22H20N4O2 B2771911 N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenylacetamide CAS No. 953150-28-2

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenylacetamide

Cat. No.: B2771911
CAS No.: 953150-28-2
M. Wt: 372.428
InChI Key: XJTAJTLVVOHSCO-UHFFFAOYSA-N
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Description

“N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenylacetamide” is a chemical compound that belongs to the class of heterocyclic compounds. It is a derivative of imidazo[1,2-b]pyridazine .


Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazine derivatives has been a topic of interest due to their diverse biological activity . One method of synthesizing these compounds involves the condensation of 4-phenylimidazole-1,2-diamine with 1-aryl-3-(dimethylamino)-2-propen-1-ones . This reaction leads to the formation of 4-aryl-5-phenylimidazo[1,5-b]pyridazin-7-amines .


Molecular Structure Analysis

The molecular structure of this compound can be derived from its IUPAC name and its related compounds. The molecular formula of a related compound, 5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylaniline, is C14H14N4O, and it has a molecular weight of 254.29 .

Scientific Research Applications

Histamine H2-Receptor Antagonists

Compounds related to the query chemical, specifically imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives, have been synthesized and evaluated for their potential as histamine H2-receptor antagonists. These compounds demonstrated significant gastric antisecretory and antiulcer activities, highlighting their relevance in therapeutic research for conditions like peptic ulcers (Katsura et al., 1992).

Melatonin Receptor Ligands

Another study focused on the design and synthesis of 2-phenylimidazo[1,2-a]pyridines as novel melatonin receptor ligands. These compounds, including 3-(6-methoxy-2-phenylimidazo[1,2-a]pyridine-3-yl)-N-methyl-propionamide, showed good selectivity and affinities for melatonin receptors, indicating their potential for further development in sleep and circadian rhythm-related disorders (El Kazzouli et al., 2011).

Central Nervous System Activities

Imidazo[1,2-b]pyridazines have been synthesized and tested for their activities in the central nervous system. These compounds, including some with N-benzyl-N-methylamino modifications, showed varying levels of activity in displacing diazepam from rat brain membrane preparations, suggesting potential applications in neuropsychopharmacology (Barlin et al., 1992).

Angiotensin II Antagonists

In cardiovascular research, a series of N-[biphenylyl(tetrazolyl)methyl]-2-butylimidazoles with diazine or pyridine moieties attached to the imidazole ring were synthesized and evaluated for their interaction with AT1 receptors. These studies aim to develop new therapeutic agents for hypertension and related cardiovascular conditions (Harmat et al., 1995).

Breast Cancer Chemotherapy

Selenylated imidazo[1,2-a]pyridines were designed and synthesized for their activity against breast cancer cells. Compounds such as IP-Se-05 and IP-Se-06 demonstrated significant cytotoxicity and induced apoptosis in MCF-7 cells, offering a promising direction for the development of novel anticancer agents (Almeida et al., 2018).

Properties

IUPAC Name

N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-15-8-9-17(19-14-26-20(23-19)10-11-22(25-26)28-2)13-18(15)24-21(27)12-16-6-4-3-5-7-16/h3-11,13-14H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTAJTLVVOHSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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